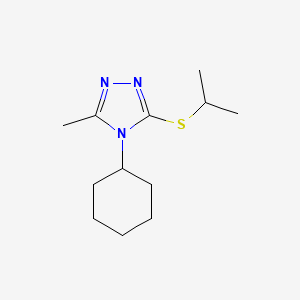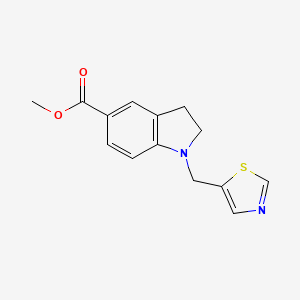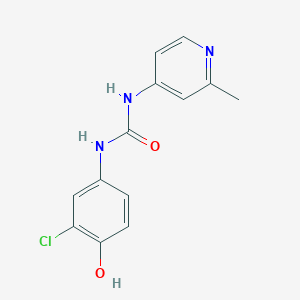![molecular formula C14H14N2O B7673247 N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7673247.png)
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 2-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 2-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methylpyridine-2-carboxamide
- N-(4-bromo-3-methylphenyl)pyridine-2-carboxamide
- N-(3-methylpyridin-2-yl)ethane-1,2-diamine
Uniqueness
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-6-2-3-7-12(11)10-16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCOPUSCHSJTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
![N-[4-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-phenyl]-acetamide](/img/structure/B7673165.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7673172.png)

![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B7673201.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7673207.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7673213.png)

![2-Methyl-3-[4-(propanoylamino)phenyl]propanoic acid](/img/structure/B7673227.png)
![5-[2-[5-(4-Methylphenyl)tetrazol-2-yl]acetyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7673229.png)
![6-cyclopropyl-N-[(4-methylphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7673250.png)
![N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-(3-methylpyridin-4-yl)acetamide](/img/structure/B7673259.png)

